5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide
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Overview
Description
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of amino, difluoro, methyl, and sulfonamide functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the nitration of 2,3-difluoro-4-methyltoluene followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new antibacterial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the difluoro groups.
3,5-Difluoro-4-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and difluoro groups in 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide makes it unique. The difluoro groups can enhance the compound’s stability and reactivity, while the amino group provides sites for further functionalization and biological activity.
Properties
Molecular Formula |
C7H8F2N2O2S |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
5-amino-2,3-difluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8F2N2O2S/c1-3-4(10)2-5(14(11,12)13)7(9)6(3)8/h2H,10H2,1H3,(H2,11,12,13) |
InChI Key |
KMIHLWOEYCMJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)S(=O)(=O)N)F)F |
Origin of Product |
United States |
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